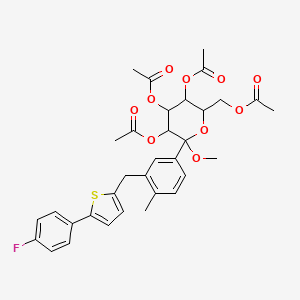

Cagliflozin Impurity 5

Description

Structure

3D Structure

Properties

Molecular Formula |

C33H35FO10S |

|---|---|

Molecular Weight |

642.7 g/mol |

IUPAC Name |

[3,4,5-triacetyloxy-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-methoxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C33H35FO10S/c1-18-7-10-25(15-24(18)16-27-13-14-29(45-27)23-8-11-26(34)12-9-23)33(39-6)32(43-22(5)38)31(42-21(4)37)30(41-20(3)36)28(44-33)17-40-19(2)35/h7-15,28,30-32H,16-17H2,1-6H3 |

InChI Key |

ZLVUUHANEBJVJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2(C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC)CC3=CC=C(S3)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Impurity Profiling in Relation to Synthetic Route and Stability Studies

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. This profile is highly dependent on the specific synthetic route employed, as different reagents and intermediates can lead to different process-related impurities. For instance, some syntheses may result in regioisomers (Impurity-A) or desfluoro impurities (Impurity-B). researchgate.net

Stability studies are essential for identifying degradation products that may form during the shelf life of the drug. Research has identified several degradation impurities, such as a hydroperoxide impurity (Impurity-D), a hydroxy impurity (Impurity-E), and a sulfone impurity (Impurity-F), which are typically formed under oxidative stress conditions. researchgate.netresearchgate.net An oxidative degradation product formed by the S-oxidation of the thiophene ring has also been characterized. researchgate.net

The comprehensive analysis of both process and degradation impurities is a critical regulatory requirement for ensuring the quality, safety, and efficacy of the final pharmaceutical product. researchgate.net While various impurities of Canagliflozin have been synthesized and characterized, a specific, scientifically documented profile for a compound named "Canagliflozin Impurity 5" that includes its origin, formation, and degradation kinetics under photolytic and thermal stress is not available in the reviewed scientific literature.

Advanced Analytical Methodologies for the Characterization and Quantification of Cagliflozin Impurity 5

Chromatographic Separation Techniques for Cagliflozin Impurity 5

Chromatographic techniques are fundamental to the separation of impurities from the main API. The choice of method depends on the physicochemical properties of the impurity and the API, such as polarity, volatility, and molecular weight. For Canagliflozin and its related substances, liquid chromatography is the predominant separation science.

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in markedly higher separation efficiency, increased resolution, and significantly shorter analysis times. lcms.cz These attributes make UHPLC particularly well-suited for analyzing complex impurity profiles and for high-throughput screening in quality control environments.

For Canagliflozin, UHPLC has been employed to resolve challenging separations, such as those involving isomeric impurities. lcms.cz The enhanced resolution of UHPLC can be critical for accurately quantifying closely eluting impurities like Canagliflozin Impurity 5, especially when they are present at very low levels. The transition from HPLC to UHPLC often involves adapting methods to the higher pressures and lower system volumes of UHPLC systems, but the payoff is a substantial improvement in analytical speed and performance. jneonatalsurg.com For instance, a UHPLC-MS/MS method was developed for the rapid determination of Canagliflozin in plasma, demonstrating the speed of the technique. scispace.com

Gas Chromatography (GC) for Volatile Impurities

Gas Chromatography (GC) is the preferred analytical technique for the determination of residual solvents, which are classified as organic volatile impurities (OVIs). asianpubs.org These solvents are used during the synthesis of the API or in the manufacturing of the final drug product and must be controlled within strict limits defined by regulatory guidelines such as the International Council on Harmonisation (ICH) Q3C. scholarsresearchlibrary.com

Canagliflozin Impurity 5, with a molecular formula of C19H15FO2S, is a non-volatile process-related or degradation impurity. tlcstandards.com Therefore, GC is not the appropriate technique for its analysis. However, a comprehensive quality control strategy for Canagliflozin drug substance must include GC methods to quantify any residual volatile solvents. The analysis is typically performed using a headspace sampler coupled with a GC system and a flame ionization detector (FID). ijaresm.com

| Technique | Purpose | Target Analytes | Typical Instrumentation | Applicability to Impurity 5 |

|---|---|---|---|---|

| Headspace Gas Chromatography (HS-GC) | Quantification of residual solvents (Organic Volatile Impurities). asianpubs.org | Class 1, 2, and 3 residual solvents (e.g., Methanol, Ethanol, Dichloromethane). asianpubs.org | GC with Flame Ionization Detector (FID) and Headspace Autosampler. ijaresm.com | Not Applicable (Impurity 5 is non-volatile). |

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC) in Impurity Screening

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of TLC that offers improved resolution, sensitivity, and reproducibility. It serves as a valuable tool for impurity screening due to its simplicity, cost-effectiveness, and high sample throughput. healthinformaticsjournal.com HPTLC methods have been developed for the simultaneous estimation of Canagliflozin and other drugs in combination products. researchgate.net

An HPTLC method can be validated as a stability-indicating assay, capable of separating the active ingredient from its degradation products. researchgate.netresearchgate.net For Canagliflozin Impurity 5, HPTLC could be used as a rapid preliminary screening method to monitor the formation of the impurity during synthesis or in stability studies. The method involves applying the sample to an HPTLC plate (e.g., silica (B1680970) gel 60 F254), developing the plate with an optimized mobile phase, and detecting the separated spots under UV light. researchgate.net

| Parameter | Condition |

|---|---|

| Stationary Phase | Pre-coated silica gel 60 F254 plates |

| Mobile Phase | Methanol : Toluene : Ethyl Acetate : Ammonia (2 : 4 : 4 : 0.1, v/v/v/v) |

| Detection | TLC scanner at 254 nm (reflectance/absorbance mode) |

| Resulting Rf (Canagliflozin) | 0.50 |

Spectroscopic and Spectrometric Approaches for Structural Elucidation of this compound

Once an impurity has been separated and isolated, typically using preparative HPLC, spectroscopic techniques are employed to determine its chemical structure. wisdomlib.org This process is known as structural elucidation and is critical for understanding the impurity's origin and for creating a reference standard for future quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules, including pharmaceutical impurities. amazonaws.com It provides detailed information about the carbon-hydrogen framework of a molecule. The complete and unambiguous assignment of a structure like Canagliflozin Impurity 5 requires a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. wisdomlib.org

The process of structural elucidation using NMR involves several steps:

1D NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons (spin-spin coupling). The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

2D NMR: To assemble the complete structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish proton-proton connectivity within molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting the molecular fragments identified by COSY.

While specific NMR data for the compound explicitly named "Canagliflozin Impurity 5" is not publicly detailed, the structural confirmation of other Canagliflozin impurities has been reported using this comprehensive suite of NMR techniques, often in conjunction with mass spectrometry (MS) and infrared (IR) spectroscopy. wisdomlib.orgresearchgate.net This established analytical workflow would be the standard procedure for the definitive structural assignment of Impurity 5.

| NMR Experiment | Information Provided | Role in Structural Elucidation |

|---|---|---|

| ¹H NMR (1D) | Proton chemical shifts, integration (proton count), and coupling constants. | Identifies the types and number of hydrogen atoms and their immediate neighbors. |

| ¹³C NMR (1D) | Carbon chemical shifts. | Identifies the number and electronic environment of unique carbon atoms. |

| COSY (2D) | Shows ¹H-¹H spin-spin coupling correlations. wisdomlib.org | Establishes connectivity between adjacent protons, outlining molecular fragments. |

| HSQC (2D) | Shows one-bond ¹H-¹³C correlations. wisdomlib.org | Assigns specific protons to their directly attached carbon atoms. |

| HMBC (2D) | Shows two- and three-bond ¹H-¹³C correlations. wisdomlib.org | Connects molecular fragments by identifying longer-range relationships between protons and carbons, confirming the overall molecular structure. |

Mass Spectrometry (MS) Techniques, Including High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is an indispensable tool for the structural elucidation and identification of pharmaceutical impurities. For Canagliflozin impurities, MS provides vital molecular weight information. In positive electrospray ionization (ESI) mode, Canagliflozin and its isomeric impurities typically form sodium adducts [M+Na]+, allowing for the confirmation of their molecular weight. waters.comwaters.com For instance, isomeric impurities of Canagliflozin have been identified by detecting a mass-to-charge ratio (m/z) of 467, corresponding to the sodium adduct of a molecule with a mass of 444 Da. waters.comwaters.com

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by providing highly accurate mass measurements, typically within 5 ppm. This precision enables the determination of the elemental composition of an impurity. The structure of a sulfone impurity of Canagliflozin (Imp-F) was confirmed using HRMS, which provided the molecular formula C24H25O7FS based on the accurate mass of its sodium adduct [M+Na]+ at m/z 499.1193. researchgate.net This level of certainty is crucial for distinguishing between impurities with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) is used to further probe the structure of an impurity. In an MS/MS experiment, a specific parent ion (e.g., the [M+H]+ or [M+Na]+ ion of the impurity) is selected and fragmented. The resulting fragment ions provide a structural fingerprint. This technique was instrumental in characterizing an oxidative degradation product of Canagliflozin. hrpub.org By analyzing the fragmentation pattern of the degraded product, researchers could propose a probable structure and the mechanism of its formation. hrpub.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy is a fundamental technique, primarily employed as a detection method in liquid chromatography. The selection of an appropriate wavelength is critical for achieving the desired sensitivity. For Canagliflozin and its related substances, a wavelength of 290 nm is commonly used for detection, as it corresponds to a significant absorbance peak for the molecule's chromophores. lcms.czwaters.comimpactfactor.org The UV spectrum can provide initial information about the electronic structure of an impurity and confirm the presence of key chromophoric systems.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, chemists can identify bonds such as O-H (hydroxyl), C=O (carbonyl), and C-S (thiophene), all of which are relevant to the structure of Canagliflozin and its potential impurities. IR spectroscopy has been used as a supplementary characterization technique alongside NMR and mass spectrometry to confirm the structures of synthesized Canagliflozin impurities. researchgate.netresearchgate.net

Hyphenated Techniques (e.g., LC-MS, GC-MS, LC-NMR) for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are the cornerstone of modern impurity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful and widely used technique for the analysis of Canagliflozin impurities. It combines the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with the definitive identification power of mass spectrometry. healthinformaticsjournal.com Numerous methods have been developed using LC-MS to separate and identify process and degradation impurities of Canagliflozin. researchgate.net For example, LC-MS/MS studies were successfully used to characterize an oxidative degradation product, separating it from the parent drug and identifying its structure based on its mass and fragmentation data. hrpub.org The development of LC-MS methods is also crucial for quantifying potential genotoxic impurities at very low levels, which may not be possible with UV detection alone due to interference from the main API peak. jneonatalsurg.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. However, its application for compounds like Canagliflozin and its impurities is limited due to their low volatility and thermal instability. Direct analysis by GC-MS is often not feasible, and a chemical derivatization step would be required to make the analytes suitable for gas chromatography, which can add complexity to the analytical procedure.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a definitive technique for the structural elucidation of unknown impurities. By physically coupling an LC system with an NMR spectrometer, it is possible to obtain detailed NMR spectra (including 1H, 13C, and 2D-NMR) of impurities after they have been separated chromatographically. This provides unambiguous structural information. LC-NMR, along with other spectral data, has been used to establish the structures of several process-related and degradation impurities of Canagliflozin. researchgate.net

Validation of Analytical Methods for Canagliflozin Impurity 5 Quantification

For any analytical method to be used in a regulated quality control environment, it must undergo rigorous validation to demonstrate its suitability for the intended purpose. Method validation is performed according to guidelines from the International Council for Harmonisation (ICH), such as the Q2(R1) guideline. hrpub.orgresearchgate.net The validation process for a method quantifying Canagliflozin Impurity 5 would include studies on specificity, selectivity, linearity, range, accuracy, and precision. researchgate.netsmec.ac.in

Specificity and Selectivity Studies

Specificity is the ability of the method to produce a signal only for the analyte of interest (this compound) without interference from other components that may be present in the sample. ijpsr.com This is typically demonstrated by analyzing a placebo (formulation matrix without the API), the API, and known related impurities. The results must show that there are no co-eluting peaks at the retention time of the target impurity. ijpsr.com Forced degradation studies are also a key part of specificity validation, where the drug substance is subjected to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. hrpub.org A specific method must be able to separate the target impurity from all degradation products formed, which is often confirmed using a peak purity analysis with a photodiode array (PDA) detector. hrpub.org

Linearity and Range Determination

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. smec.ac.in This is assessed by preparing a series of standard solutions of Canagliflozin Impurity 5 at different concentrations and plotting the instrument response against the concentration. The relationship is typically evaluated by the correlation coefficient (r²) of the linear regression line, which should ideally be very close to 1 (e.g., >0.998). smec.ac.inresearchgate.net The range is the interval between the upper and lower concentration levels for which the method has been shown to have suitable linearity, accuracy, and precision. hrpub.orgresearchgate.net

Table 1: Example Linearity Data for a Canagliflozin Impurity This table is representative of data from a validated method for a potential genotoxic hydroperoxide impurity in Canagliflozin. researchgate.netresearchgate.net

| Parameter | Result |

|---|---|

| Analyte | Hydroperoxide Impurity |

| Linearity Range | 0.83 ppm - 6.24 ppm |

| Correlation Coefficient (r²) | 0.9982 |

| Number of Concentration Levels | 6 |

| ICH Guideline Compliance | Yes |

Accuracy and Precision Evaluation

Accuracy refers to the closeness of the measured value to the true value. It is typically determined through recovery studies by adding a known amount of the impurity standard to a sample matrix (spiking) at multiple concentration levels (e.g., 50%, 100%, and 150% of the target concentration). ijpsr.com The percentage of the spiked impurity that is measured (% recovery) is then calculated. For impurities, the acceptance criteria for recovery are often between 80-120% or 90-110%, depending on the concentration level. smec.ac.inresearchgate.net

Table 2: Example Accuracy Data for a Canagliflozin Impurity This table is representative of data from a validated method for a hydroperoxide impurity in Canagliflozin. researchgate.netresearchgate.net

| Spiked Level | Amount Spiked | Amount Recovered (mean) | % Recovery |

|---|---|---|---|

| LOQ | 0.97 ppm | - | 90.58% |

| 100% | 5.0 ppm | - | 114.16% |

| 150% | 6.24 ppm | - | 108.45% |

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

Precision is expressed as the Relative Standard Deviation (%RSD) of a series of measurements. The acceptance criterion for %RSD is typically less than 15% for impurity analysis, and may be stricter (e.g., <10%) for higher concentrations. researchgate.netresearchgate.net

Table 3: Example Precision Data for a Canagliflozin Impurity This table is representative of data from a validated method for a hydroperoxide impurity in Canagliflozin. researchgate.netresearchgate.net

| Precision Type | Number of Preparations | Concentration | Result (%RSD) |

|---|---|---|---|

| Repeatability | 6 | 5.0 ppm | 7.13% |

| Intermediate Precision | 6 | 5.0 ppm | 4.91% |

| Precision at LOQ | 6 | 0.97 ppm | 1.73% |

Limit of Detection (LOD) and Limit of Quantification (LOQ) Assessment

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial performance characteristics of an analytical method that establish its sensitivity. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

For the analysis of trace-level impurities like the hydroperoxide impurity in Canagliflozin, a highly sensitive HPLC method is required. researchgate.net The determination of LOD and LOQ is typically based on the standard deviation of the response and the slope of the calibration curve, as per the International Council for Harmonisation (ICH) guidelines.

In a study developing a specific and sensitive HPLC method for the determination of a potential genotoxic hydroperoxide impurity in Canagliflozin, the following LOD and LOQ values were established. researchgate.net These values underscore the method's capability to control the impurity at very low levels, which is particularly important for potentially genotoxic impurities.

| Parameter | Value (ppm) | Basis of Determination |

|---|---|---|

| Limit of Detection (LOD) | 0.32 | Based on the standard deviation of the response and the slope of the calibration curve. |

| Limit of Quantification (LOQ) | 0.97 |

The linearity of this method was confirmed in the range of 0.83 ppm to 6.24 ppm, with a regression coefficient of 0.9982, further supporting the reliability of the quantification at these trace levels. researchgate.net

Mechanistic Investigations of Cagliflozin Impurity 5 Formation and Transformation

Reaction Mechanism Elucidation for Process-Related Impurities

Cagliflozin Impurity 5 has been identified as (3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)trimethylsilane. Its formation is intrinsically linked to the synthetic route of Cagliflozin, particularly the steps involving silyl (B83357) protecting groups.

The synthesis of Cagliflozin often employs trimethylsilyl (B98337) chloride (TMSCl) to protect the hydroxyl groups of the gluconolactone (B72293) moiety before its coupling with the aglycone part. google.comclockss.orgacs.orggoogle.com The aglycone is typically introduced as an organometallic species, for instance, by treating the corresponding aryl bromide with n-butyllithium to generate a highly nucleophilic lithiated intermediate.

A plausible mechanism for the formation of this compound involves a side reaction of this potent organolithium reagent. Instead of exclusively reacting with the protected gluconolactone, the lithiated aryl intermediate can react with a source of the trimethylsilyl group. This can occur in two primary ways:

Reaction with Excess Silylating Agent: If any unreacted trimethylsilyl chloride (TMSCl) remains in the reaction mixture from the protection step of the gluconolactone, the aryllithium species can directly react with it. This is a standard method for the preparation of arylsilanes. organic-chemistry.org

Transmetalation from the Protected Intermediate: The aryllithium reagent could potentially abstract a trimethylsilyl group from the silylated gluconolactone intermediate itself. While less common, such transmetalation reactions are not unprecedented, especially with highly reactive organometallic compounds.

The general reaction scheme for the formation of this process-related impurity is depicted below:

Plausible Formation Pathway of this compound

The image above illustrates a potential reaction pathway where the aryllithium intermediate, intended for coupling with the sugar moiety, instead reacts with a trimethylsilyl source, leading to the formation of this compound.

Kinetic Studies of Degradation Pathways to this compound

Specific kinetic studies on the formation of this compound are not extensively reported in the public domain. However, based on the proposed mechanism, the rate of its formation would be governed by the principles of organometallic and silylation reactions.

The reaction between the aryllithium intermediate and a trimethylsilyl source is expected to be very rapid, characteristic of many organolithium reactions. The rate would likely be dependent on several factors:

Concentration of Reactants: The rate of formation of Impurity 5 would be directly proportional to the concentration of the aryllithium species and the concentration of the available trimethylsilyl source.

Reaction Temperature: Organolithium reactions are typically conducted at very low temperatures (e.g., -78 °C) to control their high reactivity and prevent side reactions. An increase in temperature would likely increase the rate of all reactions, including the formation of Impurity 5.

Solvent Effects: The choice of solvent can influence the reactivity of organolithium reagents and the solubility of all reactants, thereby affecting the reaction kinetics.

While specific rate constants are not available, a comparative analysis of reaction rates could be hypothesized. The desired reaction is the nucleophilic attack of the aryllithium on the protected gluconolactone. The undesired side reaction is the formation of Impurity 5. The relative rates of these two competing reactions will determine the yield of the desired product versus the impurity.

Table 1: Hypothetical Kinetic Parameters Influencing Impurity 5 Formation

| Parameter | Influence on Impurity 5 Formation Rate | Rationale |

|---|---|---|

| [Aryllithium] | Increases | Higher concentration of the nucleophile increases the probability of reaction with any available electrophile. |

| [TMS Source] | Increases | Higher concentration of the trimethylsilyl source directly increases the rate of the side reaction. |

| Temperature | Increases | Higher temperatures generally increase the rates of chemical reactions, including the undesired side reaction. |

Influence of Reaction Conditions on Impurity Profile

Stoichiometry of Reagents: The precise control of the amount of trimethylsilyl chloride used for the protection of the gluconolactone is critical. An excess of TMSCl would increase the likelihood of its presence during the coupling step, thereby promoting the formation of Impurity 5.

Purification of Intermediates: Thorough purification of the silylated gluconolactone to remove any residual silylating agent before its reaction with the aryllithium species is a key step in minimizing the formation of Impurity 5.

Temperature Control: Maintaining a low reaction temperature during the formation and reaction of the aryllithium intermediate is essential to manage its reactivity and favor the desired reaction pathway over potential side reactions.

Order of Addition: The sequence in which reagents are added can also play a role. For instance, ensuring the complete consumption of the silylating agent before the introduction of the organometallic reagent is a strategic approach to minimize this specific impurity.

Quenching Conditions: The method used to quench the reaction can also influence the final impurity profile.

Table 2: Impact of Reaction Conditions on the Formation of this compound

| Reaction Condition | Impact on Impurity 5 Level | Mitigation Strategy |

|---|---|---|

| Excess Trimethylsilyl Chloride | Increase | Use of stoichiometric or slightly less than stoichiometric amounts of TMSCl. |

| Inadequate Purification of Silylated Intermediate | Increase | Implementation of robust purification methods (e.g., crystallization, chromatography) to remove residual TMSCl. |

| Elevated Reaction Temperature | Increase | Strict adherence to low-temperature protocols for the organolithium reaction. |

Strategies for Impurity Control and Mitigation of Cagliflozin Impurity 5

Process Chemistry Optimization for Minimizing Impurity Generation

Optimizing the synthetic route of Canagliflozin is a primary strategy to minimize the formation of Cagliflozin Impurity 5. This involves a detailed understanding of the reaction mechanisms that can lead to impurity generation. By adjusting reaction conditions such as temperature, pressure, reaction time, and the choice of catalysts and solvents, the formation of unwanted by-products can be significantly reduced. nih.gov

A crucial step in the synthesis of Canagliflozin involves the coupling of two key intermediates. The purity of these starting materials and the control of the reaction environment are paramount. veeprho.com For instance, modifying the reaction media and catalyst can enhance the reaction yield and selectivity, thereby decreasing the generation of impurities. nih.gov Self-optimization techniques, which use automated systems to iteratively adjust reaction conditions, can efficiently identify the optimal parameters to maximize yield and minimize impurity formation. nih.gov A thorough understanding of how impurities are formed, their fate within the process (whether they react further), and how they are purged (removed through processes like crystallization or extraction) is essential for developing a robust manufacturing process. pharmtech.com

A Chinese patent describes the discovery of two process impurities during the production of Canagliflozin and outlines methods for their removal to improve the purity of the final product. google.com This highlights the ongoing efforts to refine the synthesis process to enhance the quality of Canagliflozin. google.com

Application of Quality by Design (QbD) Principles in Impurity Control

Quality by Design (QbD) is a systematic approach to pharmaceutical development that emphasizes product and process understanding and process control based on sound science and quality risk management. phmethods.netresearchgate.net The implementation of QbD principles is instrumental in controlling impurities like this compound. molnar-institute.com

The QbD approach begins with defining the Analytical Target Profile (ATP), which outlines the objectives for the analytical method, and identifying the Critical Quality Attributes (CQAs) of the drug substance, which include the control of impurities. phmethods.netdergipark.org.tr Risk assessment tools are then used to identify and rank process parameters that could impact these CQAs. molnar-institute.com

Design of Experiments (DoE) is a key component of QbD, allowing for the systematic study of the effects of various process parameters on impurity formation. researchgate.net This enables the establishment of a "design space," which is a multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality. molnar-institute.com Operating within this design space ensures that the process consistently produces a product with the desired quality and minimal impurities.

Process Analytical Technology (PAT) is another crucial tool within the QbD framework. PAT involves the use of real-time monitoring of Critical Process Parameters (CPPs) to ensure the process remains within the established design space, thereby controlling impurity levels effectively. researchgate.net

Development of Stability-Indicating Methods for Monitoring this compound

A stability-indicating analytical method is a validated quantitative procedure used to detect and quantify degradation products and impurities in a drug substance over time. asiapharmaceutics.info The development of such methods is crucial for monitoring this compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. chromatographyonline.com

The development of a stability-indicating HPLC method for Canagliflozin involves several steps. Initially, forced degradation studies are conducted by exposing Canagliflozin to various stress conditions such as acid, base, oxidation, heat, and light. asiapharmaceutics.inforesearchgate.net This helps to generate potential degradation products and ensures that the analytical method can separate these from the active ingredient and other impurities. researchgate.net

The selection of the appropriate column, mobile phase, and detector wavelength is critical for achieving good separation and sensitivity. ijbpas.com For Canagliflozin and its impurities, a C18 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724) is often employed, with UV detection at a specific wavelength. researchgate.netijbpas.com The method is then validated according to International Council for Harmonisation (ICH) guidelines to ensure its specificity, linearity, accuracy, precision, and robustness. researchgate.netveeprho.com

One study detailed the development of a stability-indicating RP-HPLC method for Canagliflozin that was able to separate the drug from its degradation products. researchgate.net Another study developed a method for the simultaneous determination of Canagliflozin and Metformin, along with their impurities. ijbpas.com

| Parameter | Method 1 ijbpas.com | Method 2 researchgate.net |

| Column | Hypersil BDS C18 (250mm X 4.6mm, 5µm) | Hypersil BDS, C18 (100 x 4.6 mm, 5µ) |

| Mobile Phase | 0.05M KH2PO4 buffer (pH 5.0) and Acetonitrile (70:30 v/v) | 0.1% ortho phosphoric buffer and acetonitrile (53:47) |

| Flow Rate | 1.0 ml/min | 1.1ml/min |

| Detection Wavelength | 290 nm | 240 nm |

| Retention Time (Canagliflozin) | 5.370 min | ~3.3 min |

| Linearity Range | LOQ - 150% | 75-450 μg/ml |

| Correlation Coefficient (r²) | >0.999 | 0.9999 |

| LOD | Not specified | 0.23μg/ml |

| LOQ | Not specified | 0.7μg/ml |

Impurity Control Strategies in Raw Materials and Intermediates

The control of impurities begins with the quality of the raw materials and intermediates used in the synthesis of Canagliflozin. veeprho.com Impurities present in starting materials can be carried through the manufacturing process and contaminate the final product. veeprho.com Therefore, stringent specifications for raw materials and intermediates are essential.

A thorough understanding of the synthetic process is necessary to identify potential impurities that may arise from the raw materials or from side reactions. veeprho.com Analytical techniques are used to test raw materials for the presence of these impurities before they are used in production. waters.com This proactive approach prevents the introduction of impurities into the manufacturing process.

The ability of the manufacturing process to purge impurities from intermediates is also a critical consideration. pharmtech.com Purification steps, such as crystallization and extraction, should be designed to be robust and effective at removing specific impurities. pharmtech.com Assessing the link between an impurity in a raw material or intermediate and the final drug substance's critical quality attributes helps in establishing appropriate controls. pharmtech.com

Pharmacopeial Compliance and Impurity Threshold Management for this compound

Pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), establish standards for the quality of drug substances and products. These standards include limits for known and unknown impurities. Adherence to these pharmacopeial requirements is mandatory for regulatory approval.

The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B). These guidelines establish thresholds for the reporting, identification, and qualification of impurities.

Reporting Threshold: The level above which an impurity must be reported in the drug substance specification.

Identification Threshold: The level above which the structure of an impurity must be determined.

Qualification Threshold: The level above which the biological safety of an impurity must be established.

For this compound, its level in the final API must be controlled below the established ICH thresholds. The specific thresholds depend on the maximum daily dose of Canagliflozin. For example, for a maximum daily dose of ≤ 2g/day, the identification threshold is the lower of 0.10% or 1.0 mg total daily intake.

Effective management of this compound requires a combination of process control, analytical monitoring, and adherence to regulatory guidelines to ensure the final product is safe and effective.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Cagliflozin Impurity 5?

- Methodological Answer : High-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF-MS) is widely used for structural elucidation. Key steps include:

- Optimizing mobile phase composition (e.g., acetonitrile/ammonium formate buffer) to achieve baseline separation of Impurity 5 from the parent compound and other impurities .

- Comparing fragmentation patterns with reference standards or computational predictions to confirm identity.

- Validating the method per ICH Q2(R1) guidelines, including specificity, linearity, and precision .

Q. How can this compound be synthesized and characterized in laboratory settings?

- Methodological Answer :

- Synthesis : Design a reaction pathway using intermediates from the parent drug’s synthesis (e.g., dihydrophenylglycine derivatives). Monitor reaction conditions (pH, temperature) to minimize byproducts .

- Characterization : Use nuclear magnetic resonance (NMR) for structural confirmation (e.g., H, C, 2D-COSY) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Elemental analysis and X-ray diffraction (for crystalline forms) provide additional purity evidence .

Q. What spectroscopic markers differentiate this compound from the parent drug?

- Methodological Answer :

- FT-IR : Look for shifts in carbonyl or hydroxyl groups due to structural modifications.

- NMR : Identify unique proton environments (e.g., deshielded aromatic protons or altered coupling constants).

- UV-Vis : Compare absorption maxima; impurities often exhibit hypsochromic or bathochromic shifts due to chromophore alterations .

Advanced Research Questions

Q. How can stability-indicating methods be developed to monitor Impurity 5 under forced degradation conditions?

- Methodological Answer :

- Experimental Design : Expose Cagliflozin to stress conditions (acid/base hydrolysis, oxidation, thermal, photolytic). Use HPLC-PDA to track degradation products and confirm method specificity .

- Data Analysis : Establish mass balance by comparing impurity levels before/after degradation. Correlate degradation pathways with Arrhenius kinetics to predict shelf-life .

- Validation : Ensure method robustness by testing column batches, flow rates, and detector wavelengths .

Q. What strategies resolve contradictions in impurity quantification across different analytical platforms (e.g., HPLC vs. LC-MS)?

- Methodological Answer :

- Cross-Validation : Calibrate instruments using common reference standards. Compare linearity ranges and detection limits.

- Statistical Tools : Apply Bland-Altman analysis or Deming regression to assess systematic biases.

- Root-Cause Investigation : Check for matrix effects (e.g., ion suppression in LC-MS) or column selectivity issues in HPLC .

Q. How can researchers determine the toxicological relevance of Impurity 5 based on structural alerts?

- Methodological Answer :

- In Silico Tools : Use software like Derek Nexus or Toxtree to predict genotoxicity, mutagenicity, or carcinogenicity. Focus on reactive functional groups (e.g., epoxides, nitroaromatics) .

- In Vitro Assays : Conduct Ames tests or micronucleus assays for genotoxicity. Compare results with thresholds from ICH M7 guidelines (e.g., permissible limits of 1.5 μg/day for mutagenic impurities) .

Guidelines for Further Research

- Literature Review : Systematically search PubMed, SciFinder, and Google Scholar using keywords like "Cagliflozin degradation pathways" or "pharmaceutical impurity profiling" to identify knowledge gaps .

- Experimental Reproducibility : Document reaction conditions, instrument parameters, and raw data in supplementary materials to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.